molecular formula C11H30N2Si2 B14674251 N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine CAS No. 36147-71-4

N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine

Cat. No.: B14674251
CAS No.: 36147-71-4
M. Wt: 246.54 g/mol
InChI Key: RNOHCQRNMNBGAX-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is a chemical compound with the molecular formula C11H30N2Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a propane-1,3-diamine backbone, with additional methyl groups on the nitrogen atoms. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Propane-1,3-diamine+2(Trimethylsilyl chloride)N 1 ,N 3 -Dimethyl-N 1 ,N 3 -bis(trimethylsilyl)propane-1,3-diamine+2(Hydrochloric acid)\text{Propane-1,3-diamine} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine} + 2 \text{(Hydrochloric acid)} Propane-1,3-diamine+2(Trimethylsilyl chloride)→N 1 ,N 3 -Dimethyl-N 1 ,N 3 -bis(trimethylsilyl)propane-1,3-diamine+2(Hydrochloric acid)

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N1,N~3~-dimethylpropane-1,3-diamine derivatives.

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups provide steric protection, allowing for selective reactions at the nitrogen atoms. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Dimethylethylenediamine
  • N,N,N’,N’-Tetramethyl-1,4-butanediamine

Uniqueness

N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is unique due to the presence of trimethylsilyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups.

Properties

CAS No.

36147-71-4

Molecular Formula

C11H30N2Si2

Molecular Weight

246.54 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-bis(trimethylsilyl)propane-1,3-diamine

InChI

InChI=1S/C11H30N2Si2/c1-12(14(3,4)5)10-9-11-13(2)15(6,7)8/h9-11H2,1-8H3

InChI Key

RNOHCQRNMNBGAX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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